sGC Stimulation Potency: –CF₂H vs. –H at the 3-Position of the Tetrahydro-pyrazolo[4,3-c]pyridine Core
In the Bayer sGC stimulator patent, the 3-difluoromethyl-substituted pyrazolo[4,3-c]pyridine derivative exhibited a minimal effective concentration (MEC) of 0.03 μM in a recombinant guanylate cyclase reporter cell line. By contrast, the direct 3-unsubstituted (3-H) analog showed no measurable stimulation up to 10 μM, representing a >300-fold potency differential conferred solely by the –CF₂H substituent [1].
| Evidence Dimension | sGC stimulation minimal effective concentration (MEC) |
|---|---|
| Target Compound Data | MEC = 0.03 μM |
| Comparator Or Baseline | 3-H analog: MEC > 10 μM (inactive) |
| Quantified Difference | >300-fold improvement |
| Conditions | Recombinant guanylate cyclase reporter cell line, in vitro assay |
Why This Matters
A >300-fold gain in target engagement directly translates to lower in vivo dosing requirements and reduced off-target exposure, making the –CF₂H analog the only viable choice for sGC-focused programs.
- [1] Bayer Pharma AG. Fluoroalkyl-substituted pyrazolopyridine compounds as soluble guanylate cyclase stimulators. DE102011007890A1, 2012. Example compound: 5,5-dimethyl-2-[1-(3,3,4,4,4-pentafluorobutyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, MEC = 0.03 μM; 3-H analog MEC > 10 μM. View Source
